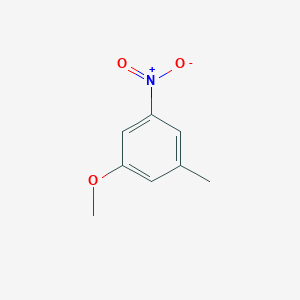

1-Methoxy-3-methyl-5-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEDJWWAGSGOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profile and Mechanistic Investigations

Electrophilic Aromatic Substitution (EAS) Reactivity of 1-Methoxy-3-methyl-5-nitrobenzene

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring.

The benzene ring of this compound is trisubstituted, and the directing effects of these groups determine the position of any subsequent electrophilic attack. The three substituents are:

Methoxy (B1213986) group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via a strong +R (resonance) effect, which outweighs its -I (inductive) effect.

Methyl group (-CH₃): A weakly activating, ortho, para-directing group due to a +I (inductive) effect and hyperconjugation.

Nitro group (-NO₂): A strongly deactivating, meta-directing group due to its powerful -R and -I effects, which withdraw significant electron density from the ring.

When multiple substituents are present, the most powerfully activating group generally controls the position of substitution. In this case, the methoxy group is the most potent activator. The directing effects of all three groups converge on the same positions.

Let's analyze the available positions for an incoming electrophile (E⁺): C2, C4, and C6.

Methoxy group (at C1): Directs ortho (C2, C6) and para (C4).

Methyl group (at C3): Directs ortho (C2, C4) and para (C6).

Nitro group (at C5): Directs meta (C2, C4, C6).

The distribution of products among the C2, C4, and C6 positions will be influenced by sterics. Attack at C4 is sterically hindered by the adjacent methyl group (at C3) and nitro group (at C5). Attack at C2 and C6 is less hindered, although there is some steric influence from the adjacent methoxy and methyl/nitro groups, respectively. Therefore, a mixture of isomers is expected, with substitution at C2 and C6 likely favored over C4.

| Substituent (Position) | Type | Directing Effect | Target Positions |

|---|---|---|---|

| -OCH₃ (C1) | Strongly Activating, +R, -I | ortho, para | C2, C4, C6 |

| -CH₃ (C3) | Weakly Activating, +I | ortho, para | C2, C4, C6 |

| -NO₂ (C5) | Strongly Deactivating, -R, -I | meta | C2, C4, C6 |

While specific mechanistic studies on the nitration of this compound are not extensively documented, the reaction would follow the generally accepted mechanism for electrophilic aromatic nitration. This process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid.

The mechanism of electrophilic aromatic nitration has been revisited in recent years, with high-level quantum chemical calculations and experimental data suggesting a more complex pathway than a simple one-step attack. A unified concept proposes a sequence of three key intermediates:

An electron donor-acceptor (EDA) complex , which involves electrostatic and charge-transfer interactions between the nitronium ion and the π-system of the aromatic ring. This initial complex helps explain the low substrate selectivity observed in some nitrations.

A single-electron transfer (SET) complex , best described as an intimate radical cation-molecule pair (ArH•⁺/NO₂•). This intermediate results from the transfer of a single electron from the aromatic ring to the nitronium ion.

The classical σ-complex (or arenium ion) , formed when the SET complex collapses. In this step, a C-N bond is formed, and the aromaticity of the ring is temporarily disrupted. The positive charge is delocalized across the remaining sp²-hybridized carbons.

Finally, a base (like HSO₄⁻) abstracts a proton from the sp³-hybridized carbon bearing the nitro group, restoring the ring's aromaticity and yielding the final product. Given the activated nature of the this compound ring, this nitration would proceed under relatively mild conditions. Modern nitrating reagents, such as N-nitrosaccharin or N-nitropyrazole, have also been developed to achieve nitration under even milder, more controlled conditions, offering high functional group tolerance.

Nucleophilic Aromatic Substitution (NAS) Reactivity

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds, typically requiring two key features: a potent electron-withdrawing group to activate the ring and a good leaving group (usually a halide). The electron-withdrawing group makes the ring sufficiently electrophilic to be attacked by a nucleophile and stabilizes the negatively charged intermediate (a Meisenheimer complex).

In this compound, the strong electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The positions ortho and para to the nitro group (C2, C4, C6) are particularly activated. However, the molecule lacks a conventional leaving group. The potential leaving groups would be hydride (H⁻), methoxide (B1231860) (CH₃O⁻), or a methyl anion (CH₃⁻), none of which are stable anions and are therefore considered very poor leaving groups under normal SNAr conditions.

Consequently, this compound is generally unreactive towards standard nucleophilic aromatic substitution reactions. While the ring is activated, the absence of a suitable leaving group prevents the reaction from proceeding via the common addition-elimination mechanism. Reactions would require exceptionally harsh conditions or specialized reagents to force a substitution, which are not typical for this class of compound.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group to an amine is one of the most important transformations of nitroaromatic compounds, providing a gateway to a vast array of anilines and their derivatives.

Catalytic hydrogenation is a clean and efficient method for reducing nitroarenes to anilines, with water being the only byproduct. The reduction of this compound to 5-methoxy-3-methylaniline can be readily achieved using this method. The reaction involves molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly used catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel (Raney-Ni)

The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a positive pressure of hydrogen. Industrial-scale hydrogenations often occur at elevated temperatures and pressures.

Recent advances in catalyst design have focused on improving selectivity and using more earth-abundant, less expensive metals. For instance, air- and moisture-stable manganese complexes have been developed as effective catalysts for nitroarene hydrogenation under relatively mild conditions. Furthermore, supported gold nanoparticles (e.g., on TiO₂ or Fe₂O₃) have been shown to be highly effective and chemoselective catalysts for the hydrogenation of nitro groups under mild conditions, crucially avoiding the accumulation of hazardous hydroxylamine (B1172632) intermediates.

| Catalyst | Typical Conditions | Key Features |

|---|---|---|

| Pd/C | H₂ (1-50 atm), RT-80°C, Alcohol/EtOAc solvent | Highly active, most common lab-scale catalyst. |

| PtO₂ | H₂ (1-3 atm), RT, Acidic/Neutral solvent | Very effective, can also reduce the aromatic ring under harsher conditions. |

| Raney-Ni | H₂ (50-100 atm), 50-150°C, Alcohol solvent | Cost-effective, widely used in industry. |

Oxidation Reactions of Alkyl and Alkoxy Groups

The oxidation of this compound can selectively target the methyl and methoxy groups, depending on the reaction conditions and the oxidizing agent employed.

The methyl group of nitrotoluene derivatives is commonly oxidized to a carboxylic acid using strong oxidizing agents. For instance, the oxidation of the methyl group in a structurally related compound, o-nitrophenyl methyl ether, is a key step in the synthesis of 3-nitro-4-methoxybenzoic acid. google.com This transformation is typically achieved using oxidizing agents like potassium permanganate (B83412) or nitric acid. google.com In a similar vein, the methyl group of this compound can be oxidized to a carboxylic acid, yielding 3-methoxy-5-nitrobenzoic acid. nih.gov

The methoxy group, on the other hand, is generally more resistant to oxidation than the methyl group. However, under certain photochemical conditions, the methoxy group can be involved in reactions. For example, 3-nitroanisole (B147296), a compound structurally similar to this compound, undergoes photoreaction with n-butylamine to yield 3-nitrophenol, indicating a cleavage of the methyl-oxygen bond of the methoxy group. sigmaaldrich.com

Table 1: Examples of Oxidation Reactions of Related Nitroaromatic Compounds

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

| o-Nitrophenyl methyl ether | Nitric acid | 3-nitro-4-methoxybenzoic acid | google.com |

| 3-nitro-4-methoxyl group benzyl (B1604629) chloride | Nitric acid | 3-nitro-4-methoxybenzoic acid | google.com |

| 3-Nitroanisole | n-butylamine, photoreaction | 3-Nitrophenol | sigmaaldrich.com |

Photochemical and Radical Reactions

The photochemical behavior of this compound is largely governed by the nitroaromatic chromophore. Absorption of UV light can lead to a variety of relaxation pathways, including intersystem crossing to the triplet state and subsequent chemical reactions.

Upon photoexcitation, nitroaromatic compounds exhibit complex ultrafast dynamics. Studies on related compounds like o-nitrophenol have shown that photo-induced dynamics can lead to significant structural changes on the femtosecond timescale. rsc.org For nitroanisoles, photoinduced nucleophilic substitution reactions have been investigated, suggesting the involvement of excited states. sigmaaldrich.com In the case of 3-nitroanisole, photoinduced reactions with hydroxide (B78521) and methoxide ions have been studied using nanosecond time-resolved absorption spectroscopy, providing insights into the transient species formed upon excitation. sigmaaldrich.com The presence of both a methoxy and a methyl group in this compound is expected to influence the lifetimes and decay pathways of the excited states compared to simpler nitroaromatics.

The photochemical degradation of nitroaromatic compounds can proceed through various mechanisms, often involving the reduction of the nitro group. The photoreactions of nitroanisoles with nucleophiles like cyanide have been studied, revealing pathways for the substitution of groups on the aromatic ring. acs.org For instance, the photoreaction of o-nitroanisole and 3-nitroveratrole with various nucleophiles has been explored. cdnsciencepub.com 3-Nitroveratrole was found to undergo photohydrolysis, with replacement of the methoxy group. cdnsciencepub.com Similarly, 3-nitroanisole undergoes a photoreaction with n-butylamine to produce 3-nitrophenol. sigmaaldrich.com These studies suggest that photochemical reactions of this compound could involve nucleophilic substitution of the methoxy group or other transformations on the aromatic ring, depending on the reaction medium and the presence of other reagents.

Table 2: Photochemical Reactions of Related Nitroanisole Derivatives

| Starting Material | Reagent/Conditions | Major Product(s) | Reference |

| 3-Nitroanisole | n-butylamine, light | 3-Nitrophenol | sigmaaldrich.com |

| 3-Nitroveratrole | Photohydrolysis | Replacement of methoxy group | cdnsciencepub.com |

| o-Nitroanisole | Diethylamine, light | Photohydrolysis products | cdnsciencepub.com |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule.

The substitution pattern on the benzene (B151609) ring in 1-methoxy-3-methyl-5-nitrobenzene gives rise to a unique set of signals in both ¹H and ¹³C NMR spectra, which allows for its clear differentiation from other positional isomers.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are key identifiers. For this compound, the aromatic region would be particularly informative. The three aromatic protons are in different chemical environments and would theoretically appear as distinct signals. The electron-withdrawing nitro group (-NO₂) strongly deshields nearby protons, shifting their signals downfield, while the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups have a shielding effect, moving signals upfield.

The differentiation from its isomers, such as 2-methoxy-1-methyl-4-nitrobenzene or 1-methoxy-2-methyl-4-nitrobenzene, is based on the unique splitting patterns of the aromatic protons, which are dictated by their coupling (J-coupling) with neighboring protons. bldpharm.com For this compound, the protons at C2, C4, and C6 would show meta-coupling to each other, resulting in small coupling constants (typically 2-3 Hz) and appearing as broadened singlets or triplets. This contrasts sharply with isomers containing ortho-protons, which would exhibit much larger ortho-coupling constants (typically 7-9 Hz), leading to clear doublets or doublets of doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. In this compound, six distinct aromatic carbon signals are expected, in addition to the signals for the methoxy and methyl carbons. The carbon atoms directly attached to the electron-withdrawing nitro group (C5) and the electron-donating methoxy group (C1) would be significantly shifted downfield and upfield, respectively. The positions of the substituents create a unique fingerprint of chemical shifts that distinguishes it from all other isomers. For instance, the symmetry in a compound like 1-methoxy-4-nitrobenzene reduces the number of unique aromatic carbon signals, making it easily distinguishable. nih.govmiamioh.edu

Interactive Data Table: Predicted NMR Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | ~7.0 - 7.5 | m | H-2, H-4, H-6 |

| Methoxy Protons | ~3.8 | s | -OCH₃ |

| Methyl Protons | ~2.4 | s | -CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |

| Aromatic Carbons | ~105 - 165 | C1-C6 | |

| Methoxy Carbon | ~56 | -OCH₃ | |

| Methyl Carbon | ~21 | -CH₃ |

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. The multiplicity 'm' denotes a multiplet, and 's' denotes a singlet.

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between nuclei. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful for determining the spatial proximity of atoms, regardless of whether they are bonded.

For this compound, a NOESY spectrum would be expected to show cross-peaks between the protons of the methoxy group (-OCH₃) and the adjacent aromatic proton at the C2 position. Similarly, cross-peaks would be anticipated between the methyl group (-CH₃) protons and the aromatic proton at the C4 position. These correlations confirm the relative positioning of the substituents on the benzene ring, providing definitive evidence for the 1,3,5-substitution pattern and complementing the data from 1D NMR. Other 2D techniques like COSY (Correlation Spectroscopy) would confirm the J-coupling between the meta-protons on the ring, while HSQC and HMBC would correlate the proton signals with their directly attached and long-range carbons, respectively, allowing for complete and unambiguous assignment of all ¹H and ¹³C signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.

An FTIR spectrum reveals the characteristic absorption frequencies of the functional groups within this compound. The presence of strong absorption bands corresponding to the nitro, ether, and aromatic functionalities provides a clear fingerprint of the molecule. Based on data from similar structures like 1-methoxy-3-nitrobenzene, key vibrational modes can be predicted. nist.gov

The most prominent features in the FTIR spectrum would be the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group. The spectrum would also display C-O stretching vibrations for the methoxy group and various C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Interactive Data Table: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1520 - 1560 | Asymmetric Stretching | Nitro (-NO₂) |

| ~1340 - 1360 | Symmetric Stretching | Nitro (-NO₂) |

| ~3000 - 3100 | C-H Stretching | Aromatic |

| ~2850 - 2960 | C-H Stretching | Methyl (-CH₃) |

| ~1200 - 1275 | Asymmetric C-O-C Stretching | Aryl Ether (-OCH₃) |

| ~1000 - 1050 | Symmetric C-O-C Stretching | Aryl Ether (-OCH₃) |

| ~1600, ~1475 | C=C Stretching | Aromatic Ring |

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that are strong in Raman spectra are often weak or absent in FTIR, and vice versa. For this compound, the symmetric vibrations of the nitro group and the breathing modes of the aromatic ring are expected to produce strong signals in the Raman spectrum. This technique is particularly sensitive to the non-polar bonds and symmetric vibrations of the carbon skeleton, providing further confirmation of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

For this compound (C₈H₉NO₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (167.16 g/mol ). The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum is highly indicative of the structure. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (-NO₂, 46 Da) or a nitro radical (•NO₂). For this specific molecule, other likely fragmentation events would include the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group or the entire methoxy radical (•OCH₃, 31 Da). Analysis of the mass spectrum of the related compound 1-methoxy-3-nitrobenzene shows characteristic losses of NO₂, CH₃, and CO. nist.gov A similar pattern would be expected for this compound, with additional fragmentation possibilities involving the toluene-like methyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Likely Loss from Molecular Ion [M]⁺ |

| 167 | [C₈H₉NO₃]⁺ | Molecular Ion |

| 152 | [C₇H₆NO₃]⁺ | Loss of •CH₃ |

| 136 | [C₈H₈O₂]⁺ | Loss of •OCH₃ |

| 121 | [C₈H₉O]⁺ | Loss of •NO₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is dominated by the electronic transitions within the substituted benzene ring. The nitro group (a chromophore) and the methoxy group (an auxochrome) significantly influence the absorption maxima (λmax).

The electronic spectrum is expected to show characteristic bands for nitroaromatic compounds. Based on data for the related compound 1-methoxy-3-nitrobenzene, which has absorption maxima, one can predict the approximate absorption bands for this compound. nist.gov The methyl group is likely to cause a small bathochromic (red) shift in the absorption maxima. The primary electronic transitions are the π → π* transitions within the benzene ring and n → π* transitions associated with the nitro group.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax | Transition Type | Associated Functional Groups |

| ~240-260 nm | π → π | Benzene ring, Nitro group |

| ~320-340 nm | n → π | Nitro group |

X-ray Crystallography for Solid-State Structural Determination (if applicable to a derivative or analog)

Computational and Quantum Chemical Studies

Electronic Structure and Molecular Property Predictions

Understanding the electronic structure is fundamental to predicting a molecule's physical and chemical properties. A suite of computational methods is typically used to build a comprehensive electronic and reactivity profile.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its balance of accuracy and computational cost. The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the minimum energy structure of 1-methoxy-3-methyl-5-nitrobenzene would be calculated. This optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational model. For instance, characteristic vibrational modes for the nitro group (NO₂), methoxy (B1213986) group (O-CH₃), and the substituted benzene (B151609) ring would be identified and assigned.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N | Value not available |

| N-O | Value not available | |

| C-O (methoxy) | Value not available | |

| C-C (ring) | Value not available | |

| Bond Angle | O-N-O | Value not available |

| C-C-N | Value not available | |

| C-O-C | Value not available | |

| Dihedral Angle | C-C-N-O | Value not available |

Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT calculation. No specific experimental or computational data for this compound was found in the public domain.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the analysis would map the spatial distribution of the HOMO and LUMO to identify potential sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for understanding electrostatic interactions, such as those involved in non-covalent bonding and chemical reactions. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. Red areas, indicating electron-rich regions, are susceptible to electrophilic attack, while blue areas, representing electron-deficient regions, are prone to nucleophilic attack. For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the nitro group, making them potential sites for hydrogen bonding or coordination to electrophiles.

Molecules with significant charge-transfer characteristics, often found in push-pull systems (containing both electron-donating and electron-withdrawing groups), can exhibit nonlinear optical (NLO) properties. These materials have applications in optoelectronics and photonics. The presence of the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group on the benzene ring of this compound suggests it may possess NLO activity. Computational methods can predict the first-order hyperpolarizability (β), a key measure of a molecule's NLO response.

Table 2: Hypothetical Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

| HOMO-LUMO Gap | Value not available |

| First-order Hyperpolarizability (β) | Value not available |

Note: This table illustrates the type of data that would be obtained from FMO and NLO calculations. Specific values for this compound are not available in published research.

Mechanistic Probing via Computational Simulations

Beyond static properties, computational chemistry can be used to explore the dynamics of chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally.

Prediction of Regioselectivity and Reaction Rates

Computational chemistry provides powerful tools for predicting the regioselectivity and reaction rates of chemical reactions involving this compound. ethz.chresearchgate.netrsc.org By modeling the interactions between reactants and calculating the energy profiles of different reaction pathways, it is possible to determine the most likely outcomes.

The prediction of regioselectivity in electrophilic aromatic substitution reactions, for instance, can be rationalized by examining the distribution of electron density on the aromatic ring. The methoxy group at position 1 is a strong electron-donating group, activating the ortho and para positions (positions 2, 4, and 6) towards electrophilic attack. The methyl group at position 3 is also an electron-donating group, further activating its ortho and para positions (positions 2, 4, and a blocked position). Conversely, the nitro group at position 5 is a strong electron-withdrawing group, deactivating the ring, particularly at the ortho and para positions relative to it.

Quantum chemical calculations, such as Density Functional Theory (DFT), can quantify these effects by calculating parameters like electrostatic potential (ESP) surfaces and frontier molecular orbital (FMO) energies. The regions of the molecule most susceptible to electrophilic or nucleophilic attack can be visualized and quantified. For instance, in a nucleophilic aromatic substitution reaction, the electron-withdrawing nitro group would direct incoming nucleophiles to the positions ortho and para to it.

The rates of these reactions are often predicted by calculating the activation energies (ΔG‡) for each possible reaction pathway. rsc.org A lower activation energy corresponds to a faster reaction rate. These calculations can be performed for various types of reactions, including nitration, halogenation, and nucleophilic substitution. nih.gov For example, a comparison of the activation energies for the addition of a nucleophile at different positions on the benzene ring can predict the most favorable site of attack. rsc.org

Table 1: Illustrative Example of Calculated Activation Energies for Nucleophilic Addition

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Reaction Rate |

| 2 | High | Slow |

| 4 | Low | Fast |

| 6 | Moderate | Moderate |

Note: The values in this table are illustrative and represent a hypothetical scenario for nucleophilic attack on this compound. Actual values would require specific quantum chemical calculations.

Bond Order and Stability Analysis (e.g., Wiberg Bond Index)

The stability of a molecule is intrinsically linked to the strength of its chemical bonds. The Wiberg Bond Index (WBI) is a computational tool used to quantify the bond order between atoms in a molecule based on quantum chemical calculations. researchgate.netyoutube.comstackexchange.comresearchgate.net A higher WBI value generally indicates a stronger, more stable bond, akin to the classical concepts of single, double, and triple bonds. youtube.com

For this compound, WBI analysis can be employed to understand the electronic delocalization within the benzene ring and the strength of the bonds connecting the substituents to the ring. The electron-donating methoxy and methyl groups and the electron-withdrawing nitro group influence the electron density distribution and, consequently, the bond orders throughout the molecule.

The C-N bond of the nitro group is often a point of interest in stability studies of nitroaromatic compounds, as it can be a "trigger bond" in decomposition pathways. researchgate.netresearchgate.netdigitellinc.com A lower WBI for the C-NO2 bond compared to other bonds in the molecule might suggest it is a weaker point susceptible to cleavage under certain conditions.

Table 2: Illustrative Wiberg Bond Indices for Key Bonds in this compound

| Bond | Illustrative Wiberg Bond Index | Interpretation |

| C1-C2 | 1.45 | Partial double bond character (aromatic) |

| C2-C3 | 1.43 | Partial double bond character (aromatic) |

| C1-O(CH3) | 1.05 | Predominantly single bond |

| C3-C(H3) | 0.98 | Predominantly single bond |

| C5-N(O2) | 1.10 | Partial double bond character |

| N-O | 1.65 | Significant double bond character |

Note: The values in this table are for illustrative purposes to demonstrate the application of the Wiberg Bond Index and are not the result of specific calculations on this molecule.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Fine Chemical Synthesis

The utility of 1-methoxy-3-methyl-5-nitrobenzene as a foundational building block stems from the chemical versatility of its nitro functional group. sci-hub.se Reduction of the nitro group to an amine yields 3-methoxy-5-methylaniline (B32166), a key intermediate that serves as a gateway to numerous complex molecular architectures.

The transformation of this compound into its corresponding aniline (B41778) derivative, 3-methoxy-5-methylaniline, is a critical first step for building more complex molecular frameworks. This amine is a powerful intermediate for constructing a wide range of substituted aromatic and heterocyclic compounds.

One of the most powerful techniques involves the diazotization of the amino group. Reacting 3-methoxy-5-methylaniline with nitrous acid generates a highly reactive diazonium salt. This intermediate is seldom isolated and is used directly in subsequent reactions, such as the Sandmeyer or Schiemann reactions, to introduce a variety of substituents onto the aromatic ring, including halogens, cyano, or hydroxyl groups.

Furthermore, the amino group in 3-methoxy-5-methylaniline can participate directly in cyclization reactions to form heterocyclic systems, which are core structures in many biologically active molecules. For instance, it can be used in condensation reactions with dicarbonyl compounds or their equivalents to construct nitrogen-containing heterocycles. The presence of the methoxy (B1213986) and methyl groups on the aromatic ring influences the electronic properties and steric environment, which can be exploited to control the regioselectivity of these synthetic transformations. The nitro group itself can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the direct introduction of nucleophiles under specific conditions. sci-hub.seresearchgate.net

| Starting Material Transformation | Key Reaction Type | Resulting Compound Class | Potential Subsequent Products |

|---|---|---|---|

| Reduction of Nitro Group to Amine | Catalytic Hydrogenation, Metal/Acid Reduction | Anilines (e.g., 3-methoxy-5-methylaniline) | Diazonium Salts, Amides, Schiff Bases |

| Diazotization of Amine | Reaction with Nitrous Acid (NaNO₂) | Diazonium Salts | Halogenated, Cyanated, or Hydroxylated Aromatics |

| Amine Condensation | Cyclization with Carbonyls | Heterocyclic Compounds (e.g., Quinolines, Indoles) | Complex Polycyclic Systems |

| Nitro Group Activation | Nucleophilic Aromatic Substitution (SNAr) | Substituted Nitroaromatics | Functionalized Anilines (after reduction) |

The complex aromatic and heterocyclic compounds derived from this compound are frequently used as scaffolds in the design and synthesis of pharmaceutical drugs and agrochemicals. The specific 1,3,5-substitution pattern offered by this precursor allows for the precise spatial arrangement of different functional groups, which is often critical for achieving desired biological activity.

The aniline derivative, 3-methoxy-5-methylaniline, is a particularly valuable building block. Substituted anilines are integral components of many kinase inhibitors used in oncology, as well as in antiviral and anti-inflammatory agents. The methoxy and methyl groups can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. For example, compounds containing a pentafluorosulfanyl (SF₅) group, which can be synthesized from nitroaromatic precursors, are gaining attention in the development of new agrochemicals and pharmaceuticals due to their high stability and strong electron-withdrawing nature. researchgate.net The ability to generate a diverse library of derivatives from a single, readily available starting material like this compound makes it an efficient platform for medicinal chemistry and crop protection research.

Advanced Materials Development

The applications of this compound extend beyond fine chemicals into the realm of materials science, where its derivatives serve as key components in dyes, pigments, and functional polymers.

The synthesis of azo dyes, a major class of synthetic colorants, relies heavily on the diazotization of aromatic amines followed by coupling with an electron-rich partner. The intermediate 3-methoxy-5-methylaniline, derived from this compound, is an ideal diazo component. Its diazonium salt can be reacted with various coupling agents, such as phenols, naphthols, or other anilines, to produce a wide spectrum of azo dyes. The color and properties of the resulting dye are determined by the specific combination of the diazo component and the coupling agent, with the methoxy and methyl groups on the original ring providing a means to fine-tune the final shade and fastness properties. Research has shown the synthesis of pyrazolone-based acid dyes through such diazotization-coupling sequences. researchgate.net

In the field of optoelectronics, creating extended π-conjugated systems is essential for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aromatic core of this compound can be elaborated using modern cross-coupling reactions. For instance, after converting the nitro group to a more versatile handle (like a halide via the Sandmeyer reaction), palladium-catalyzed reactions such as the Suzuki or Mizoroki-Heck reaction can be employed to link the aromatic ring to other unsaturated fragments, building up the conjugated structures required for optoelectronic applications. acs.org

| Precursor Transformation | Application Area | Key Intermediate | Resulting Material Class |

|---|---|---|---|

| Reduction → Diazotization → Azo Coupling | Dyes & Pigments | 3-methoxy-5-methylaniline | Azo Dyes |

| Reduction → Diazotization → Sandmeyer Reaction → Cross-Coupling | Optoelectronics | Halogenated 3-methoxy-5-methylbenzene | Conjugated Polymers/Oligomers |

| Reduction → Oxidative Polymerization | Functional Coatings | 3-methoxy-5-methylaniline | Substituted Polyanilines |

Derivatives of this compound are valuable monomers for synthesizing functional polymers. The corresponding aniline, 3-methoxy-5-methylaniline, can undergo oxidative polymerization to form substituted polyanilines. wikipedia.org Polyaniline itself is a well-known conducting polymer, but its practical application is often limited by poor solubility. The presence of the methoxy and methyl substituents on the polymer backbone improves its processability and solubility in common organic solvents, allowing it to be cast into films or used in coatings. These substituted polyanilines retain the interesting electronic and redox properties of the parent polymer, making them suitable for applications such as anti-corrosion coatings, electrostatic discharge (ESD) protection, and chemical sensors.

Catalytic Process Development and Ligand Design

In the field of catalysis, the development of new ligands is crucial for controlling the activity and selectivity of metal-based catalysts. The molecular framework of this compound can be used to design and synthesize novel ligands for transition metal catalysis.

The key intermediate, 3-methoxy-5-methylaniline, serves as a versatile starting point. The amino group can be readily transformed into various coordinating moieties. For example, reaction with phosphorus trichloride (B1173362) followed by quenching with organometallic reagents can yield phosphine (B1218219) ligands. Alternatively, condensation with salicylaldehyde (B1680747) derivatives produces Schiff base ligands.

The methoxy and methyl groups on the ligand backbone play a crucial role in tuning the catalyst's performance. They modify the steric bulk and the electronic properties (the "donating" ability) of the ligand, which in turn influences the coordination environment around the metal center. This fine-tuning is essential for optimizing catalytic cycles, for example, in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. acs.org By systematically modifying the ligand structure originating from this precursor, chemists can develop catalysts with enhanced stability, activity, and selectivity for specific chemical transformations.

Environmental Photochemistry and Degradation Pathways

Atmospheric and Aquatic Phototransformations of Nitroaromatics

Nitroaromatic compounds, upon release into the environment, are subject to phototransformation in both the atmosphere and aquatic systems. These reactions are initiated by the absorption of solar radiation, which can lead to the breakdown of the parent compound into various photoproducts. rsc.org

The photochemistry of nitroaromatics is characterized by unique photoinduced pathways. The presence of the nitro group enables rapid intersystem crossing between singlet and triplet excited states, influencing the subsequent chemical reactions. rsc.org Some nitroaromatic compounds have been observed to undergo photodissociation to release nitric oxide. rsc.org

In the gas phase, the reaction with hydroxyl (OH) radicals is a primary degradation pathway for many aromatic compounds. For nitroaromatics, photolysis can also be a significant removal process. researchgate.net In aquatic environments, the presence of other substances, such as natural organic matter, can influence the rate and pathway of phototransformation through sensitization or quenching effects.

While direct photolysis of some nitroaromatic compounds in aqueous solution can be a slow process, the presence of substances like hydrogen peroxide (H₂O₂) can significantly accelerate degradation through the generation of highly reactive hydroxyl radicals upon UV irradiation. nih.gov

The rate and efficiency of photolysis of nitroaromatic compounds are significantly influenced by various environmental factors. These include:

pH: The pH of the aqueous environment can affect the speciation of the compound and the nature of the photolytic intermediates. For some nitroaromatic compounds, photolysis rates have been shown to be pH-dependent. researchgate.net

Solvent/Matrix: The surrounding medium, whether it be different organic solvents or natural water matrices, can alter the photodegradation rate. For instance, the photodegradation of some nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is faster in chlorinated solvents compared to aqueous acetonitrile (B52724) solutions. researchgate.net

Presence of Other Substances: Natural organic matter (NOM) and inorganic ions like nitrate (B79036) and nitrite (B80452) can participate in the phototransformation of nitroaromatics. For example, irradiated nitrate and nitrite solutions can generate nitrating agents that react with aromatic compounds.

The identification of photoproducts is crucial for understanding the complete environmental fate and potential toxicity of the degradation process. For nitroaromatic compounds, phototransformation can lead to a variety of products. For instance, the photolysis of nitrobenzene (B124822) can yield aromatic nitrosocompounds and nitrophenols. nih.gov

In the case of substituted nitrobenzenes, the nature and position of the substituents will influence the resulting photoproducts. While specific photoproducts for 1-Methoxy-3-methyl-5-nitrobenzene have not been documented in the reviewed literature, based on the known reactions of similar compounds, potential phototransformation products could include demethylated, hydroxylated, or further nitrated derivatives.

Table 1: Examples of Photoproducts from the Degradation of Related Nitroaromatic Compounds

| Parent Compound | Photodegradation Condition | Identified Photoproducts | Reference(s) |

| Nitrobenzene | UV/H₂O₂ in aqueous solution | 3-Nitrocatechol | nih.gov |

| Nitrobenzene | Photolysis | Aromatic nitrosocompounds, Nitrophenols | nih.gov |

Note: This table presents data for related compounds to illustrate potential photoproducts, as specific information for this compound is not available.

Metabolites and Biodegradation Pathways

The microbial degradation of nitroaromatic compounds is a key process in their removal from contaminated environments. nih.gov The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation. nih.gov However, various microorganisms have evolved pathways to utilize nitroaromatics as sources of carbon, nitrogen, and energy. nih.govdtic.mil

For substituted nitrobenzenes, common initial steps in biodegradation include:

Reduction of the nitro group: This is a common pathway where the nitro group (-NO₂) is reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. The resulting aromatic amines are often more susceptible to further degradation.

Oxidative attack on the aromatic ring: Monooxygenase and dioxygenase enzymes can introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage. nih.gov

Demethylation/Dealkylation: For compounds containing methoxy (B1213986) or other alkyl groups, an initial step can be the removal of these groups.

For this compound, a plausible biodegradation pathway, based on studies of similar compounds like 4-nitroanisole (B1192098), would likely involve an initial O-demethylation to form 3-methyl-5-nitrophenol. nih.gov This could be followed by hydroxylation of the ring to form a nitrocatechol derivative, and subsequent ring cleavage. nih.gov Alternatively, reduction of the nitro group to an amino group could occur, forming 3-methoxy-5-methylaniline (B32166).

Research on two Rhodococcus strains has shown that the degradation of 4-nitroanisole proceeds via O-demethylation to 4-nitrophenol, which is then converted to 4-nitrocatechol (B145892) and 1,2,4-trihydroxybenzene before the aromatic ring is cleaved. nih.gov Another study on bacteria from activated sludge identified strains of Comamonas testosteroni and Acidovorax delafieldii capable of degrading nitrophenols and nitrobenzene. nih.gov

Table 2: Examples of Bacterial Strains and their Degradation Capabilities for Related Nitroaromatic Compounds

| Bacterial Strain | Degraded Compound(s) | Key Metabolic Step/Pathway | Reference(s) |

| Rhodococcus opacus strain AS2 | 4-Nitroanisole | O-demethylation to 4-nitrophenol, followed by hydroxylation and ring cleavage | nih.gov |

| Rhodococcus erythropolis strain AS3 | 4-Nitroanisole | O-demethylation to 4-nitrophenol, followed by hydroxylation and ring cleavage | nih.gov |

| Pseudomonas putida F1 | Nitrobenzene | Conversion to 3-nitrocatechol via a dioxygenase mechanism | nih.gov |

| Pseudomonas sp. strain JS150 | Nitrobenzene | Conversion to 3-nitrocatechol via a dioxygenase mechanism | nih.gov |

| Comamonas testosteroni | Nitrophenols, Nitrobenzene | Broad degradation ability | nih.gov |

| Acidovorax delafieldii | Nitrophenols, Nitrobenzene | Broad degradation ability | nih.gov |

Note: This table presents data for related compounds to illustrate biodegradation capabilities, as specific information for this compound is not available.

Advanced Analytical Methods for Environmental Monitoring of Substituted Nitrobenzenes

The effective monitoring of substituted nitrobenzenes like this compound in environmental matrices is essential for assessing their contamination levels and environmental fate. A variety of advanced analytical methods are employed for this purpose.

Commonly used techniques include:

Gas Chromatography (GC): GC coupled with various detectors is a powerful tool for the analysis of volatile and semi-volatile nitroaromatic compounds. Detectors such as the electron capture detector (ECD), which is highly sensitive to nitro compounds, nitrogen-phosphorus detector (NPD), and mass spectrometry (MS) are frequently used. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile and thermally labile nitroaromatic compounds. It is often coupled with an ultraviolet (UV) detector, as nitroaromatics typically exhibit strong UV absorbance. cdc.gov HPLC-MS and HPLC-tandem mass spectrometry (MS/MS) provide high selectivity and sensitivity for the identification and quantification of these compounds and their metabolites. ssu.ac.irnih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can be used to concentrate nitroaromatic compounds from water samples prior to analysis by GC or other methods. nih.gov It offers the advantages of simplicity, speed, and reduced solvent consumption. nih.gov

The choice of analytical method often depends on the specific compound, the environmental matrix (water, soil, air), the required detection limits, and the complexity of the sample. For complex environmental samples, a sample clean-up step, such as solid-phase extraction (SPE), is often necessary to remove interfering substances. researchgate.netusgs.gov

Table 3: Analytical Methods for the Determination of Nitroaromatic Compounds in Environmental Samples

| Analytical Technique | Sample Matrix | Detector | Typical Analytes | Reference(s) |

| Gas Chromatography (GC) | Water, Soil | Electron Capture Detector (ECD), Mass Spectrometry (MS) | Nitrobenzene, Dinitrotoluenes, Trinitrotoluene | mdpi.comcdc.gov |

| High-Performance Liquid Chromatography (HPLC) | Water, Soil, Biological Samples | Ultraviolet (UV) Detector, Mass Spectrometry (MS), Tandem MS | Nitrobenzene, Dinitrotoluenes, Trinitrotoluene, Explosives and their metabolites | cdc.govssu.ac.irnih.govresearchgate.net |

| Solid-Phase Microextraction (SPME) coupled with Infrared Spectroscopy | Water | Infrared (IR) Spectroscopy | Nitrobenzene, Trinitrotoluene | nih.gov |

| Solid-Phase Extraction (SPE) coupled with GC-ECD | Water | Electron Capture Detector (ECD) | Nitroaromatics, Nitramines, Nitrate Esters | researchgate.net |

Q & A

Q. What are the recommended synthesis routes for 1-Methoxy-3-methyl-5-nitrobenzene in laboratory settings?

- Methodological Answer : The synthesis of nitrobenzene derivatives typically involves sequential functionalization of a benzene precursor. For example, trimethoxybenzene analogs can be synthesized via iodination, metallation, and allylation steps starting from commercial benzene derivatives . Electrochemical methods, such as those used for methoxy-dimethylbenzene synthesis, may also apply to introduce methoxy and nitro groups under controlled potentials . Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at low temperatures to minimize side reactions.

- Methylation : Employ alkylating agents (e.g., methyl iodide) with a base (e.g., K₂CO₃) in polar aprotic solvents.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How should researchers handle and dispose of this compound safely?

- Methodological Answer : Nitrobenzene derivatives are often toxic and require strict safety protocols:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical help .

- Waste Disposal : Segregate waste in labeled containers and collaborate with certified hazardous waste management services .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and nitro group orientations).

- IR Spectroscopy : Identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, C-O-C at ~1250 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable (e.g., via CCDC databases) .

Advanced Research Questions

Q. How can computational methods predict viable synthetic pathways for this compound?

- Methodological Answer : Retrosynthetic analysis using databases like PISTACHIO, BKMS_METABOLIC, and REAXYS can identify feasible precursors and reaction conditions . For example:

- Step 1 : Input the target structure into predictive tools to generate precursor candidates (e.g., 3-methyl-5-nitrobenzene derivatives).

- Step 2 : Apply heuristic models to rank routes by plausibility scores (>0.01 threshold) and experimental feasibility.

- Step 3 : Validate top routes with small-scale trials, adjusting catalysts or solvents (e.g., DMF for nitro-group stability).

Q. What strategies resolve contradictions in reported reaction yields for nitrobenzene derivatives?

- Methodological Answer : Discrepancies often arise from variable reaction conditions or impurities. Mitigation strategies include:

- Controlled Replication : Standardize solvents, temperatures, and catalyst concentrations.

- Analytical Cross-Validation : Use HPLC or GC-MS to quantify byproducts and assess purity .

- Literature Context : Cross-reference studies with structurally similar compounds (e.g., 1-Chloro-3-nitrobenzene) to identify trends .

Q. How can regioselectivity challenges during nitration of methoxy-methylbenzene precursors be addressed?

- Methodological Answer : Nitration regioselectivity in polysubstituted benzenes is influenced by electronic and steric effects. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.